molecular formula C30H38N2O5 B11621755 4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one

Cat. No.: B11621755
M. Wt: 506.6 g/mol
InChI Key: QSGSHDZUFWIQGJ-BYCLXTJYSA-N
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Description

4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one is a complex organic compound with a unique structure that combines various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one involves multiple steps, starting from readily available starting materials. The key steps typically include:

    Formation of the pyrrol-2-one core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Introduction of the ethoxy and methyl groups: These groups can be introduced via alkylation reactions.

    Attachment of the morpholin-4-yl propyl group: This step often involves nucleophilic substitution reactions.

    Final assembly: The final product is obtained through a series of coupling reactions and purification steps.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group under suitable conditions.

    Reduction: The carbonyl groups can be reduced to hydroxyl groups or other reduced forms.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group would yield a ketone, while reduction of the carbonyl group would yield an alcohol.

Scientific Research Applications

4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a biochemical probe or tool for studying biological processes.

    Medicine: The compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: It may find applications in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one depends on its specific application. In a biological context, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways involved would require further experimental investigation.

Comparison with Similar Compounds

Similar Compounds

    4-ethoxy-3-methylphenylboronic acid: This compound shares the ethoxy and methyl groups but lacks the complex pyrrol-2-one structure.

    Morpholine derivatives: Compounds containing the morpholine ring can be compared for their chemical and biological properties.

Uniqueness

The uniqueness of 4-[(4-ethoxy-3-methylphenyl)carbonyl]-3-hydroxy-1-[3-(morpholin-4-yl)propyl]-5-[4-(propan-2-yl)phenyl]-1,5-dihydro-2H-pyrrol-2-one lies in its combination of functional groups and its potential for diverse applications in various fields of research.

Properties

Molecular Formula

C30H38N2O5

Molecular Weight

506.6 g/mol

IUPAC Name

(4E)-4-[(4-ethoxy-3-methylphenyl)-hydroxymethylidene]-1-(3-morpholin-4-ylpropyl)-5-(4-propan-2-ylphenyl)pyrrolidine-2,3-dione

InChI

InChI=1S/C30H38N2O5/c1-5-37-25-12-11-24(19-21(25)4)28(33)26-27(23-9-7-22(8-10-23)20(2)3)32(30(35)29(26)34)14-6-13-31-15-17-36-18-16-31/h7-12,19-20,27,33H,5-6,13-18H2,1-4H3/b28-26+

InChI Key

QSGSHDZUFWIQGJ-BYCLXTJYSA-N

Isomeric SMILES

CCOC1=C(C=C(C=C1)/C(=C\2/C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)/O)C

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=C2C(N(C(=O)C2=O)CCCN3CCOCC3)C4=CC=C(C=C4)C(C)C)O)C

Origin of Product

United States

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